molecular formula C37H69NO17S B12690943 Erythromycin sulfate CAS No. 7184-72-7

Erythromycin sulfate

Cat. No.: B12690943
CAS No.: 7184-72-7
M. Wt: 832.0 g/mol
InChI Key: XTSSJGRRFMNXGO-YZPBMOCRSA-N
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Description

Erythromycin sulfate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin sulfate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then converted to this compound by reacting it with sulfuric acid .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Saccharopolyspora erythraea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Erythromycin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Erythromycin sulfate has a wide range of scientific research applications:

Mechanism of Action

Erythromycin sulfate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The primary molecular target is the 23S rRNA within the 50S ribosomal subunit. By blocking the translocation of peptides, this compound effectively halts bacterial protein synthesis .

Comparison with Similar Compounds

Erythromycin sulfate is often compared with other macrolide antibiotics, such as:

This compound is unique due to its well-established safety profile and extensive clinical use. It remains a valuable option for patients allergic to penicillin and those requiring an alternative macrolide antibiotic .

Properties

CAS No.

7184-72-7

Molecular Formula

C37H69NO17S

Molecular Weight

832.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid

InChI

InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI Key

XTSSJGRRFMNXGO-YZPBMOCRSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O

Origin of Product

United States

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